molecular formula C24H32N2O4S B3499083 N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide

N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide

Cat. No.: B3499083
M. Wt: 444.6 g/mol
InChI Key: AWFGOJXWBVZICK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a sulfonyl group attached to an aniline derivative.

Properties

IUPAC Name

N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-17-10-11-22(30-4)23(15-17)31(28,29)26(21-13-18(2)12-19(3)14-21)16-24(27)25-20-8-6-5-7-9-20/h10-15,20H,5-9,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFGOJXWBVZICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The process may include:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to obtain the corresponding aniline derivative.

    Sulfonylation: The aniline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Acylation: The final step involves the acylation of the sulfonylated aniline derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

    Altering Protein Function: Interacting with proteins to modulate their function, stability, or localization within the cell.

Comparison with Similar Compounds

N-cyclohexyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide can be compared with other similar compounds, such as:

    Cyclohexyl N-(2-methoxy-5-methylphenyl)carbamate: Similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N-(4-methoxyphenyl)-2-methoxyacetamide: Contains a methoxy group but differs in the overall structure and functional groups.

    N-(2-ethyl-6-methylphenyl)carbamate: Similar in having a carbamate group but differs in the substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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